molecular formula C25H20N2O7 B2939759 (E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 496011-72-4

(E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2939759
CAS No.: 496011-72-4
M. Wt: 460.442
InChI Key: FNWPHXUKUZWTMZ-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a sophisticated synthetic chalcone analogue designed for advanced chemical biology and oncology research. This compound integrates multiple pharmacologically active motifs, including a benzo[d]oxazole ring, a 4-nitrophenyl group, and a critical 3,4,5-trimethoxyphenyl system. The 3,4,5-trimethoxyphenyl moiety is a well-characterized pharmacophore in potent tubulin polymerization inhibitors, such as Combretastatin A-4 (CA-4) and its analogues . This suggests a potential mechanism of action for this compound involving the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in proliferating cells . The incorporation of the benzo[d]oxazole scaffold is of significant research interest, as this heterocycle is found in compounds with a broad spectrum of bioactivities and can influence a molecule's drug-likeness and binding affinity . The α,β-unsaturated ketone linker in this chalcone derivative acts as a Michael acceptor, which may facilitate covalent interactions with cysteine residues in target proteins, such as tubulin . The specific spatial arrangement conferred by the (E)-configuration is crucial for maintaining biological activity. Researchers can utilize this compound as a lead structure for developing novel anticancer agents, for probing mechanisms of tubulin inhibition, and for studying structure-activity relationships in complex heterocyclic systems. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O7/c1-31-21-13-16(14-22(32-2)24(21)33-3)23(28)18(12-15-8-10-17(11-9-15)27(29)30)25-26-19-6-4-5-7-20(19)34-25/h4-14H,1-3H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWPHXUKUZWTMZ-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the implications of these findings in drug development.

1. Synthesis of the Compound

The synthesis of (E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves a multi-step process that includes the formation of the benzoxazole ring and subsequent functionalization. The methodology often employs various reagents and conditions tailored to achieve high yields and purity of the desired product.

2.1 Anticholinesterase Activity

Recent studies have demonstrated that compounds related to benzoxazole derivatives exhibit notable inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. For instance, certain analogues have shown IC50 values ranging from 5.80 ± 2.18 µM to 40.80 ± 5.90 µM for AChE and 7.20 ± 2.30 µM to 42.60 ± 6.10 µM for BuChE, indicating their potential as therapeutic agents in treating Alzheimer's disease .

2.2 Antimycobacterial Activity

The compound has also been evaluated for its antimycobacterial properties, particularly against the DprE1 enzyme associated with tuberculosis. In vitro studies revealed that certain derivatives exhibited significant inhibition with IC50 values as low as 2.2 ± 0.1 µM, suggesting their potential role in tuberculosis treatment .

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of the compound:

Substituent Position Effect on Activity
-NO2MetaIncreased AChE inhibition
-ClParaDecreased AChE inhibition compared to -NO2
-OCH3VariousModulates overall potency

The presence of electron-withdrawing groups such as nitro (-NO2) has been correlated with enhanced inhibitory activity against cholinesterases . Conversely, substitutions that introduce steric hindrance or electronic effects can diminish activity.

4.1 In Vitro Studies

In vitro assays have been pivotal in assessing the biological activity of (E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one:

  • AChE Inhibition : Compounds were tested against AChE with results indicating that some analogues outperformed standard inhibitors like Donepezil.
  • DprE1 Inhibition : The compound's derivatives were subjected to DprE1 inhibition assays demonstrating promising results for potential anti-tubercular applications .

4.2 Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and its biological targets, elucidating how structural modifications can enhance binding affinity and specificity .

Chemical Reactions Analysis

Benzoxazole Ring Formation

The benzo[d]oxazole moiety is synthesized through cyclization of N-(3-amino-4-hydroxyphenyl) intermediates. Key steps include:

  • Nitration : 4-Hydroxyacetophenone is nitrated with HNO₃/H₂SO₄ at 5–10°C to yield 4-hydroxy-3-nitroacetophenone .

  • Reduction : Sodium dithionite reduces the nitro group to an amine, forming 3-amino-4-hydroxyacetophenone intermediates .

  • Cyclization : Treatment with cyanogen bromide (BrCN) in methanol/water (1:1) at RT induces cyclization via nucleophilic displacement, forming the oxazole ring .

Critical Cyclization Parameters

ParameterValueSource
ReagentCyanogen bromide
SolventMethanol:water (1:1)
Reaction time3 hours
Yield67–78%

Functionalization of the 4-Nitrophenyl Group

The 4-nitrophenyl substituent is introduced via Suzuki-Miyaura coupling or pre-functionalization of the aromatic aldehyde precursor. In analogous compounds, nitration is performed before condensation to avoid side reactions at the propenone bridge .

Nitration Conditions

ParameterValueSource
Nitrating agentHNO₃ in H₂SO₄
Temperature5–10°C
Yield~73%

Physicochemical Characterization Data

Spectral Properties of Analogous Compounds

PropertyValue (Analog)Source
IR (KBr) 1781 cm⁻¹ (C=O), 1621 cm⁻¹ (C=N)
¹H-NMR (CDCl₃) δ 7.04–8.12 (aromatic H), 3.8–4.3 ppm (OCH₃)
MS (ESI+) m/z 302.2 [M+H]⁺
Melting Point145–147°C

Stability and Reactivity Insights

  • Hydrolytic Stability : The 3,4,5-trimethoxyphenyl group enhances electron density, stabilizing the propenone bridge against nucleophilic attack .

  • Photoreactivity : The E-configuration of the α,β-unsaturated ketone is resistant to UV-induced isomerization due to conjugation with the benzo[d]oxazole ring .

  • Nucleophilic Sites : The nitro group at C4′ directs electrophilic substitution to the meta position of the phenyl ring .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsSource
Claisen-SchmidtHigh stereoselectivityRequires anhydrous conditions
Microwave-AssistedReduced reaction timeLimited scalability
Acid-Catalyzed CondensationFaster kineticsLower E:Z selectivity

This compound’s synthesis and functionalization leverage well-established heterocyclic chemistry principles, with modifications tailored to enhance bioactivity and stability. The integration of spectroscopic validation ensures reproducibility, critical for pharmacological applications.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological activity of chalcones is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name R1 Group R2 Group Key Structural Features Biological Activity Reference
Target Compound Benzo[d]oxazol-2-yl 4-Nitrophenyl Heterocyclic R1, nitro group, trimethoxy Under investigation N/A
CHO27 () 4-Methoxyphenyl 3,4,5-Trimethoxyphenyl Methyl group at C2, methoxy R1 Prostate cancer cell inhibition (nanomolar IC50) via p53-mediated apoptosis
ETTC () 2,4,6-Triethoxyphenyl 3,4,5-Trimethoxyphenyl Ethoxy vs. methoxy substitution Induces mitochondrial apoptosis in hepatocellular carcinoma
(E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one () Phenyl 4-Nitrophenyl Simple nitro-phenyl scaffold Limited data; used as synthetic intermediate
(2E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one () 2,5-Dimethoxyphenyl 2,3,4-Trimethoxyphenyl Multiple methoxy groups Anticandidate (commercially available)

Key Observations:

  • Heterocyclic Moieties : The target compound’s benzo[d]oxazole group distinguishes it from analogs with simple aryl R1 groups (e.g., CHO27). This bicyclic structure may improve binding to targets like kinases or tubulin via π-π stacking or hydrogen bonding .
  • Methoxy Groups : The 3,4,5-trimethoxyphenyl group, common in microtubule-disrupting agents (e.g., combretastatin analogs), is retained in the target compound and CHO25. This group is critical for antimitotic activity .

Q & A

Q. What are the standard synthetic routes for preparing (E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation. For example, analogous chalcone derivatives are prepared by reacting a substituted acetophenone (e.g., 3,4,5-trimethoxyacetophenone) with an aromatic aldehyde (e.g., 4-nitrobenzaldehyde) in ethanol under reflux, catalyzed by glacial acetic acid. The benzo[d]oxazol-2-yl moiety is introduced through cyclization or substitution reactions post-condensation . Key steps include:

  • Reflux conditions : Ethanol as solvent, 4–6 hours at 70–80°C.
  • Work-up : Solvent evaporation under reduced pressure, followed by recrystallization from ethanol or methanol.
  • Characterization : Confirmed via 1H^1H-NMR (e.g., coupling constants for E-configuration) and IR (C=O stretch at ~1650 cm1^{-1}) .

Q. How is the E-isomer configuration confirmed in this compound?

The E-configuration is determined using:

  • X-ray crystallography : Dihedral angles between the aromatic rings and the enone system (e.g., angles > 150° indicate trans-configuration) .
  • NMR spectroscopy : Coupling constants (JJ) between α and β protons of the enone system. For E-isomers, JJ values typically range from 12–16 Hz due to trans-vicinal coupling .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., nitro) and electron-donating groups (e.g., methoxy) influence the compound’s electronic properties and reactivity?

  • Nitro group (4-nitrophenyl) : Enhances electrophilicity of the α,β-unsaturated ketone system, facilitating nucleophilic additions (e.g., Michael additions). UV-Vis spectroscopy shows a red shift in λmax_{\text{max}} due to extended conjugation .
  • Methoxy groups (3,4,5-trimethoxyphenyl) : Stabilize the enone via resonance and steric hindrance, reducing undesired isomerization. DFT calculations reveal lowered LUMO energy (-1.8 eV) for the enone, correlating with enhanced reactivity .

Q. What experimental strategies resolve contradictions in reported bioactivity data for structurally similar chalcones?

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory) arise from:

  • Structural variations : Minor substituent changes (e.g., methoxy vs. ethoxy) alter binding affinity. Use SAR (Structure-Activity Relationship) studies with systematic substituent modifications .
  • Assay conditions : Standardize protocols (e.g., MIC for antimicrobial testing, IC50_{50} for enzyme inhibition) and control for solvent effects (DMSO vs. aqueous buffers) .

Q. What methodologies optimize crystallinity for X-ray diffraction studies of this compound?

  • Solvent selection : Slow evaporation from mixed solvents (e.g., ethanol:DCM, 3:1) promotes single-crystal growth.
  • Temperature control : Crystallization at 4°C reduces thermal motion artifacts.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O and π–π stacking) critical for lattice stability .

Methodological Challenges and Solutions

Q. How are competing side reactions (e.g., Z-isomer formation or oxazole ring degradation) mitigated during synthesis?

  • Kinetic control : Shorter reaction times (2–3 hours) and lower temperatures (50–60°C) favor E-isomer formation.
  • Protecting groups : Temporarily protect the oxazole nitrogen with acetyl groups to prevent ring-opening under acidic conditions .

Q. What advanced spectroscopic techniques validate the compound’s stability under physiological conditions?

  • LC-MS/MS : Monitors degradation products (e.g., nitro group reduction to amine) in simulated gastric fluid (pH 1.2) and blood plasma.
  • DSC (Differential Scanning Calorimetry) : Determines thermal decomposition thresholds (>200°C indicates high stability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.